molecular formula C12H24O B13310085 2-(Pentan-2-yl)cycloheptan-1-ol

2-(Pentan-2-yl)cycloheptan-1-ol

Cat. No.: B13310085
M. Wt: 184.32 g/mol
InChI Key: ZRKLXBOLOXJQKK-UHFFFAOYSA-N
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Description

2-(Pentan-2-yl)cycloheptan-1-ol (CAS 1699946-47-8) is a saturated monohydric alcohol with the molecular formula C12H24O and a molecular weight of 184.32 . This compound belongs to a class of cycloalkyl alkanols which have been investigated in scientific research for their antimicrobial properties. Structurally related omega-cyclohexylalkan-1-oles have demonstrated utility as antimicrobial actives effective against microorganisms responsible for body odor, such as Corynebacterium xerosis . These related compounds are noted for their high stability across a range of pH levels and temperatures, making them suitable for incorporation into various research formulations . The pentyl side chain in its structure may contribute to its physicochemical properties, including lipophilicity, which can influence antimicrobial efficacy . Researchers may find value in this compound for studies in microbiology, fragrance research, and the development of antimicrobial agents. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2-pentan-2-ylcycloheptan-1-ol

InChI

InChI=1S/C12H24O/c1-3-7-10(2)11-8-5-4-6-9-12(11)13/h10-13H,3-9H2,1-2H3

InChI Key

ZRKLXBOLOXJQKK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1CCCCCC1O

Origin of Product

United States

Preparation Methods

Organolithium Reagents and Ketone Electrophiles

An alternative to Grignard reagents is the use of organolithium compounds derived from pentane derivatives, which can react with cycloheptanone to form the desired alcohol.

  • Organolithium reagents are more reactive and can be generated by lithium-halogen exchange or direct metalation.
  • Reaction conditions require low temperatures (e.g., -78 °C) to minimize side reactions.
  • Work-up and purification are similar to the Grignard method.

Catalytic Hydrogenation and Reduction Approaches

In some cases, 2-(Pentan-2-yl)cycloheptan-1-ol can be obtained via reduction of corresponding ketones or unsaturated precursors:

  • Catalytic hydrogenation of 2-(pentan-2-yl)cycloheptanone using Pd/C or Pt catalysts under hydrogen atmosphere.
  • Use of hydride reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the ketone to the alcohol.

These methods are typically applied after the alkyl side chain is installed on the ketone precursor.

Biotransformation and Enzymatic Hydroxylation (Emerging Methods)

Recent studies have explored microbial or enzymatic hydroxylation of cycloalkyl substrates to introduce hydroxyl groups regio- and stereoselectively.

  • Microbial strains such as Cunninghamella blakesleeana have been used to hydroxylate cycloalkyl derivatives.
  • These methods offer stereospecific hydroxylation but require substrate compatibility and optimization.

Reaction Conditions and Purification

Step Conditions Notes
Grignard reagent formation Mg, 2-bromopentane, anhydrous ether, inert atmosphere, 0–25 °C Ensure dryness to avoid quenching Grignard
Nucleophilic addition Cycloheptanone, Grignard reagent, 0 °C to RT Controlled addition rate to avoid side reactions
Work-up Saturated NH4Cl or dilute acid, aqueous quench Converts alkoxide to alcohol
Extraction Diethyl ether or similar solvent Remove aqueous impurities
Drying Na2SO4 or MgSO4 Remove residual water
Purification Flash chromatography on silica gel Use appropriate solvent gradients

Analytical and Characterization Data

Typical characterization of this compound includes:

  • 1H NMR: Signals corresponding to cycloheptane ring protons, pentan-2-yl side chain, and a characteristic hydroxyl proton (often broad singlet).
  • 13C NMR: Carbon signals for the cycloheptane carbons, side chain carbons, and the carbon bearing the hydroxyl group.
  • IR Spectroscopy: Broad O–H stretch around 3300–3500 cm⁻¹, C–H stretches, and fingerprint region.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight.
  • Optical Rotation: If chiral, measurement of enantiomeric excess (ee) may be performed.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Disadvantages
Grignard addition to ketone Pentan-2-yl MgBr, cycloheptanone, ether, inert atmosphere Straightforward, scalable Requires strict anhydrous conditions
Organolithium addition Pentan-2-yl Li, cycloheptanone, low temp High reactivity, fast reactions More sensitive, requires low temp
Catalytic hydrogenation Pd/C or Pt, H2, 1 atm, solvent Mild conditions, selective Requires pre-formed ketone
Hydride reduction NaBH4 or LiAlH4, protic solvent Simple, high yield Less selective if other groups present
Biotransformation Microbial strains, aerobic conditions Stereospecific, green chemistry Limited substrate scope, longer time

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-2-yl)cycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride for conversion to alkyl chlorides, followed by nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 2-(Pentan-2-yl)cycloheptanone.

    Reduction: Formation of 2-(Pentan-2-yl)cycloheptane.

    Substitution: Formation of various substituted cycloheptane derivatives.

Scientific Research Applications

2-(Pentan-2-yl)cycloheptan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pentan-2-yl)cycloheptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Classification

The table below compares key features of 2-(Pentan-2-yl)cycloheptan-1-ol with structurally related alcohols:

Compound Name Molecular Formula Structure Type Alcohol Class Molecular Weight (g/mol) Hazards Key References
This compound C₁₂H₂₂O Cyclic Tertiary 182.3 (estimated) Likely flammable, irritant (inferred) N/A
2-Methyl-1-pentanol C₆H₁₄O Linear Primary 102.17 Flammable, harmful if swallowed
1-Methylcyclopentanol C₆H₁₂O Cyclic Secondary 100.16 Irritating to eyes/skin
1-(2-Hydroxypropan-2-yl)cyclopentan-1-ol C₉H₁₆O₂ Cyclic Tertiary 156.22 Limited data (synthesis focus)

Key Differences in Properties and Reactivity

Cyclic vs. Linear Structures: Cyclic alcohols (e.g., 1-Methylcyclopentanol) exhibit higher boiling points than linear isomers (e.g., 2-Methyl-1-pentanol) due to restricted molecular motion and enhanced van der Waals interactions . The larger cycloheptane ring in the target compound may further increase boiling points compared to smaller cyclic alcohols. Solubility in water decreases with larger hydrocarbon substituents. The pentan-2-yl group in this compound reduces polarity, making it less water-soluble than primary alcohols like 2-Methyl-1-pentanol .

Alcohol Classification and Reactivity: Tertiary Alcohols: The target compound and 1-(2-hydroxypropan-2-yl)cyclopentan-1-ol are tertiary alcohols, which resist oxidation compared to primary/secondary alcohols. For example, 2-Methyl-1-pentanol (primary) can be oxidized to a carboxylic acid, whereas tertiary alcohols typically form ketones only under strong conditions . Steric Effects: The bulky pentan-2-yl group in this compound may hinder nucleophilic substitution or esterification reactions, contrasting with less hindered compounds like 1-Methylcyclopentanol .

Hazards and Safety: Linear primary alcohols (e.g., 2-Methyl-1-pentanol) are explicitly labeled as flammable and harmful if ingested . Cyclic alcohols like 1-Methylcyclopentanol share similar irritant properties, suggesting analogous hazards for the target compound .

Biological Activity

Chemical Structure and Properties

The structural features of 2-(Pentan-2-yl)cycloheptan-1-ol include:

  • Cycloheptane Ring : A seven-membered carbon ring providing a unique spatial configuration.
  • Hydroxyl Group : Positioned at the first carbon, which may facilitate interactions with biological macromolecules through hydrogen bonding.
  • Pentan-2-yl Side Chain : Contributes to the hydrophobic characteristics of the molecule.

Biological Activity Overview

Research indicates that this compound may possess various biological activities, particularly in the realms of anti-inflammatory and antioxidant effects. The presence of the hydroxyl group is critical for its interaction with proteins and enzymes, potentially modulating their activity.

Potential Therapeutic Applications

  • Anti-inflammatory Properties : Compounds with similar structures have been studied for their ability to reduce inflammation, suggesting that this compound might exhibit similar effects.
  • Antioxidant Activity : The hydroxyl group may also contribute to scavenging free radicals, thereby protecting cells from oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with related compounds that have been studied more extensively.

Compound NameStructural FeaturesBiological Activity
2-(2-Hydroxyethyl)cyclohexan-1-olCyclohexane ring with hydroxyl substitutionAntioxidant, anti-inflammatory
3-PentanolStraight-chain alcoholModerate anti-inflammatory
CycloheptanolCycloheptane ring with hydroxyl groupLimited studies; potential neuroprotective effects

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, preliminary hypotheses suggest:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with specific amino acids in proteins, influencing their conformation and activity.
  • Hydrophobic Interactions : The pentan-2-yl side chain may interact with hydrophobic regions of proteins, further modulating their functions.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds have provided insights into its potential biological activity:

  • Study on Hydroxylated Cycloalkanes : A study demonstrated that hydroxylated cycloalkanes exhibited significant antioxidant activity in vitro, suggesting a similar potential for this compound .
  • Anti-inflammatory Research : Research on structurally related compounds showed promising results in reducing markers of inflammation in animal models, indicating that further exploration of this compound could yield beneficial therapeutic applications .
  • Comparative Pharmacology : An analysis of various cycloalcohols indicated that those with longer alkyl chains tended to show enhanced biological activity due to improved membrane permeability .

Q & A

Basic: What synthetic routes are commonly employed for 2-(Pentan-2-yl)cycloheptan-1-ol, and how are reaction conditions optimized for yield?

The synthesis typically involves alkylation or condensation reactions. For example, cycloheptanone derivatives may be reacted with pentan-2-yl Grignard reagents, followed by hydroxylation or reduction steps. Key parameters include:

  • Catalyst selection : Strong bases (e.g., NaH) or transition-metal catalysts to enhance regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) improve reaction kinetics, while temperature control (0–25°C) minimizes side reactions .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), as per guidelines for experimental reproducibility .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the cycloheptanol backbone and pentan-2-yl substituent (e.g., δ 1.2–1.6 ppm for aliphatic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 212.214) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection assesses purity (>98%) and identifies impurities .

Advanced: How do local composition models (e.g., Wilson, NRTL) predict the solubility of this compound in binary solvent systems?

Local composition models account for non-ideal interactions in mixtures. For instance:

  • Wilson equation : Predicts activity coefficients using binary interaction parameters derived from vapor-liquid equilibrium (VLE) data .
  • NRTL model : Incorporates a non-randomness parameter (α12\alpha_{12}) to describe phase behavior in polar-nonpolar systems (e.g., water/ethanol) .
    Experimental validation via cloud-point measurements or isothermal titration calorimetry (ITC) resolves discrepancies between predicted and observed solubility .

Advanced: What challenges arise in the enantioselective synthesis of this compound, and how are they addressed?

  • Stereocontrol : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce asymmetry during cyclization or hydroxylation steps .
  • Racemization risk : Low-temperature conditions (-20°C) stabilize intermediates, while chiral HPLC monitors enantiomeric excess (ee >99%) .
  • By-product mitigation : Kinetic studies optimize reaction time to suppress diastereomer formation .

Advanced: How can QSAR models predict the biological activity of this compound derivatives?

  • Descriptor selection : Topological (e.g., Wiener index) and electronic (e.g., HOMO-LUMO gap) parameters correlate with receptor binding .
  • Training datasets : Use bioassay data (e.g., IC50_{50} values) from PubChem or ChEMBL to build regression models .
  • Validation : Leave-one-out cross-validation (LOOCV) ensures model robustness (R2^2 >0.85) .

Advanced: How should researchers address contradictions in reported physicochemical data (e.g., melting point, logP) for this compound?

  • Replication : Reproduce experiments using standardized protocols (e.g., OECD guidelines) .
  • Statistical analysis : Apply ANOVA to compare datasets and identify outliers .
  • Computational cross-checks : Validate logP values via COSMO-RS or ALOGPS algorithms .

Advanced: What role does the hydroxyl group play in modulating the compound’s interactions with biological targets?

  • Hydrogen bonding : The -OH group forms strong interactions with active-site residues (e.g., serine proteases), confirmed via molecular docking .
  • Solubility-lipophilicity balance : LogD (pH 7.4) optimization enhances membrane permeability while maintaining aqueous solubility (>1 mg/mL) .

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